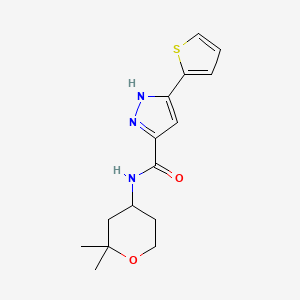
3-(3-chloro-4-methoxyphenyl)-7-(pyrrolidin-1-ylcarbonyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-4-methoxyphenyl)-7-(pyrrolidin-1-ylcarbonyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)-7-(pyrrolidin-1-ylcarbonyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Substitution Reactions: Introduction of the 3-chloro-4-methoxyphenyl group can be done via electrophilic aromatic substitution.
Amide Formation: The pyrrolidin-1-ylcarbonyl group can be introduced through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the carbonyl group in the quinazolinone ring.
Substitution: The chloro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with a hydroxyl group, while substitution could replace the chloro group with another functional group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, these compounds may be investigated for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-7-(pyrrolidin-1-ylcarbonyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound of the quinazolinone family.
3-(4-methoxyphenyl)quinazolin-4(3H)-one: A similar compound lacking the chloro and pyrrolidin-1-ylcarbonyl groups.
7-(pyrrolidin-1-ylcarbonyl)quinazolin-4(3H)-one: A compound with a similar structure but different substituents.
Uniqueness
The presence of the 3-chloro-4-methoxyphenyl and pyrrolidin-1-ylcarbonyl groups in 3-(3-chloro-4-methoxyphenyl)-7-(pyrrolidin-1-ylcarbonyl)quinazolin-4(3H)-one may confer unique biological activities or chemical reactivity compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C20H18ClN3O3 |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4-one |
InChI |
InChI=1S/C20H18ClN3O3/c1-27-18-7-5-14(11-16(18)21)24-12-22-17-10-13(4-6-15(17)20(24)26)19(25)23-8-2-3-9-23/h4-7,10-12H,2-3,8-9H2,1H3 |
InChI Key |
YUZONAUWIHGURO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)N4CCCC4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)phenyl]{4-[2-(4-pyridyl)ethyl]piperazino}methanone](/img/structure/B12174305.png)
![1-methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B12174313.png)
![methyl N-[(2'-benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-yl)carbonyl]glycinate](/img/structure/B12174321.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12174329.png)
![N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12174331.png)

![N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12174355.png)
![4-fluoro-N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B12174358.png)
![3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B12174359.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B12174367.png)
![2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12174370.png)

![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12174380.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B12174382.png)
